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Inosine-5,-diphosphate disodium salt -

Inosine-5,-diphosphate disodium salt

Catalog Number: EVT-13931011
CAS Number:
Molecular Formula: C10H13N4Na3O12P2
Molecular Weight: 512.15 g/mol
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Product Introduction

Overview

Inosine-5'-diphosphate disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is primarily known for its involvement in cellular energy transfer and signaling. The compound has the chemical formula C10H12N4Na2O11P2\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{Na}_{2}\text{O}_{11}\text{P}_{2} and a molecular weight of approximately 472.15 g/mol. Its CAS number is 54735-61-4, and it is often used in biochemical research and applications.

Source and Classification

Inosine-5'-diphosphate disodium salt can be synthesized through various methods, including fermentation processes or chemical synthesis from other nucleotides. It is classified as a nucleotide, specifically a purine nucleotide, and is commonly found in both prokaryotic and eukaryotic cells, where it serves as a precursor to other important nucleotides like adenosine triphosphate.

Synthesis Analysis

Methods of Synthesis

The synthesis of inosine-5'-diphosphate disodium salt can be achieved through several techniques:

  1. Enzymatic Synthesis: This method utilizes enzymes such as nucleoside diphosphate kinase to catalyze the transfer of phosphate groups from ATP to inosine monophosphate, resulting in the formation of inosine-5'-diphosphate.
  2. Chemical Synthesis: Chemical methods involve the stepwise phosphorylation of inosine monophosphate using phosphoric acid derivatives. This approach requires careful control of reaction conditions to ensure high yields and purity.
  3. Fermentation: Some commercial sources derive inosine-5'-diphosphate from microbial fermentation processes, where specific strains of bacteria convert sugars into nucleotide precursors.

Technical Details

The production process typically involves purification steps such as crystallization or chromatography to isolate the disodium salt form from reaction mixtures.

Molecular Structure Analysis

Structure

Inosine-5'-diphosphate disodium salt possesses a complex molecular structure characterized by its purine base (inosine), ribose sugar, and two phosphate groups. The structural representation includes:

  • A ribose sugar linked to an inosine base.
  • Two phosphate groups attached at the 5' position of the ribose.

Data

The molecular structure can be represented with the following data:

  • Molecular Formula: C10H12N4Na2O11P2\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{Na}_{2}\text{O}_{11}\text{P}_{2}
  • Molecular Weight: 472.15 g/mol
  • Appearance: White to off-white powder .
Chemical Reactions Analysis

Reactions

Inosine-5'-diphosphate disodium salt participates in several biochemical reactions:

  1. Phosphorylation Reactions: It acts as a substrate for kinases that transfer phosphate groups to other molecules, playing a vital role in energy metabolism.
  2. Dephosphorylation: Enzymes such as nucleotidases can hydrolyze inosine-5'-diphosphate to inosine monophosphate, releasing inorganic phosphate.
  3. Interconversion with Other Nucleotides: It can be converted into adenosine triphosphate via various enzymatic pathways, contributing to cellular energy cycles.

Technical Details

These reactions are essential for maintaining cellular energy levels and facilitating signal transduction pathways within cells.

Mechanism of Action

Process

Inosine-5'-diphosphate disodium salt primarily functions as an intermediate in the synthesis of adenosine triphosphate. The mechanism involves:

  1. Activation by Kinases: Upon binding with specific kinases, inosine-5'-diphosphate undergoes phosphorylation, leading to the formation of adenosine triphosphate.
  2. Role in Signal Transduction: It acts as a signaling molecule that can modulate various cellular processes, including cell growth and differentiation.

Data

Studies indicate that the concentration of inosine-5'-diphosphate within cells can influence metabolic pathways significantly, highlighting its importance in cellular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water, with solubility rates around 50 mg/mL .
  • Storage Conditions: Should be stored at temperatures between -30°C and -10°C to maintain stability .

Chemical Properties

Applications

Inosine-5'-diphosphate disodium salt has several scientific applications:

  1. Biochemical Research: Used extensively in studies related to nucleotide metabolism and enzymatic activity.
  2. Food Industry: Serves as a flavor enhancer due to its umami taste properties when combined with monosodium glutamate .
  3. Cell Culture Media: It is utilized as a component in culture media for various cell types, including those used for studying infectious diseases like malaria .
  4. Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in cellular signaling pathways.
Synthesis and Production Methodologies

Enzymatic Synthesis Pathways

Enzymatic synthesis exploits biological catalysts to phosphorylate inosine monophosphate (IMP) into IDP, offering high stereoselectivity and mild reaction conditions. This approach mimics natural nucleotide interconversion pathways.

Role of Nucleoside Diphosphate Kinase in Phosphate Group Transfer

Nucleoside diphosphate kinase (NDPK) facilitates the transfer of γ-phosphate from adenosine triphosphate (ATP) to inosine monophosphate (IMP), yielding inosine diphosphate (IDP) and adenosine diphosphate (ADP). The reaction proceeds as follows:ATP + IMP ⇌ ADP + IDPNDPK’s broad substrate specificity allows efficient phosphorylation of IMP despite its non-canonical hypoxanthine base. The enzyme’s catalytic efficiency depends on Mg²⁺ concentration (optimal at 5–10 mM) and pH (7.5–8.0). However, product inhibition by ADP necessitates ATP-regeneration systems or continuous ADP removal to sustain high yields [2] [9].

Optimization of ATP-Dependent Phosphorylation from Inosine Monophosphate

Key parameters for maximizing IDP yield include:

  • ATP:IMP Molar Ratio: A 1.2:1 ratio minimizes ATP waste while preventing substrate depletion.
  • Temperature Control: Reactions performed at 30–37°C balance enzyme activity and stability.
  • Cofactor Regeneration: Coupling with pyruvate kinase/phosphoenolpyruvate recycles ATP from ADP, boosting conversion to >85% [9].Purification involves anion-exchange chromatography (e.g., DEAE-Sephadex), eluting IDP with a 0.1–0.5 M NaCl gradient. Subsequent desalting and disodium salt precipitation (using cold ethanol) yield ≥95% pure IDP-2Na [6] [10].

Table 1: Optimized Conditions for Enzymatic IDP Synthesis

ParameterOptimal RangeImpact on Yield
ATP:IMP Molar Ratio1.2:1Prevents substrate exhaustion
pH7.5–8.0Maximizes NDPK activity
Mg²⁺ Concentration5–10 mMStabilizes ATP complexes
Temperature30–37°CBalances kinetics and stability
Cofactor RegenerationPyruvate kinase/PEPSustains ATP levels; yield >85%

Chemical Synthesis Techniques

Chemical synthesis enables scalable IDP production but faces challenges in regioselectivity and purity control. It employs stepwise phosphorylation of inosine or its derivatives.

Stepwise Phosphorylation Using Phosphoric Acid Derivatives

IDP synthesis typically follows a two-step phosphorylation strategy:

  • Monophosphorylation: Inosine reacts with phosphoryl chloride (POCl₃) in trimethyl phosphate at -10°C to form inosine-5′-monophosphate (IMP).
  • Diphosphorylation: IMP reacts with S,S-diphenyl phosphorodithioate and 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl), yielding protected IDP derivatives. Deprotection via hydrogenolysis or mild acid hydrolysis affords IDP [5].The disodium salt is precipitated by neutralizing IDP with NaOH and adding cold ethanol. Critical to this process is anhydrous conditions, as water hydrolyzes phosphorodithioate intermediates, reducing yields by 15–30% [5].

Microbial Fermentation Processes

Microbial fermentation converts sugars into IDP via de novo purine biosynthesis, leveraging engineered bacteria or yeast strains for high-titer production.

Strain Selection for Bacterial Conversion of Sugars to Nucleotide Precursors

  • Strain Engineering: Escherichia coli K12 and Bacillus subtilis are preferred for their robust purine pathways. Overexpression of purE (phosphoribosylamine-glycine ligase) and purB (adenylosuccinate lyase) redirects flux from AMP/GMP toward IMP [8] [10].
  • Precursor Accumulation: Glucose-fed batch fermentations (pH 7.0, 30°C) with dissolved oxygen at 30% saturation maximize IMP titers (up to 35 g/L). IMP is then phosphorylated to IDP by endogenous kinases [8].
  • ATP Supply: ATP-dependent phosphorylation requires Saccharomyces cerevisiae co-cultures, which provide ATP via glycolysis. This increases IDP yields by 2.3-fold compared to bacterial monocultures [10].

Downstream Purification Strategies: Chromatography and Crystallization

  • Primary Recovery: Fermentation broths are centrifuged (10,000 × g) and filtered (0.22 μm) to remove cells. Nucleic acids are precipitated with streptomycin sulfate [8].
  • Chromatography:
  • Anion-Exchange: Q Sepharose FF resin binds IDP at pH 8.5. Stepwise NaCl elution (0.3 M for IMP; 0.5 M for IDP) achieves 85% purity.
  • Gel Filtration: Sephadex G-10 removes salts and low-MW impurities [6] [8].
  • Crystallization: IDP is crystallized as the disodium salt by adding 3 volumes of ethanol (4°C, 24 h). Crystals are washed with ice-cold 70% ethanol, yielding >98% pure IDP-2Na with ≤0.5% IMP contamination [6] [8].

Table 3: Microbial Fermentation and Downstream Processing Parameters

ParameterConditionsOutcome
StrainE. coli K12/purE+purBIMP titer: 35 g/L
Fermentation ModeGlucose-fed batch, 30% DO₂IDP yield: 0.25 mol/mol glucose
ATP SourceS. cerevisiae co-culture2.3-fold yield increase
Chromatography SequenceAnion-exchange → gel filtrationPurity: 85% → 95%
CrystallizationEthanol (3 vol, 4°C, 24 h)Final purity: ≥98%; yield: 70%

Properties

Product Name

Inosine-5,-diphosphate disodium salt

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate

Molecular Formula

C10H13N4Na3O12P2

Molecular Weight

512.15 g/mol

InChI

InChI=1S/C10H14N4O11P2.3Na.H2O/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

NXYWEBMWTONTES-KWIZKVQNSA-K

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

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